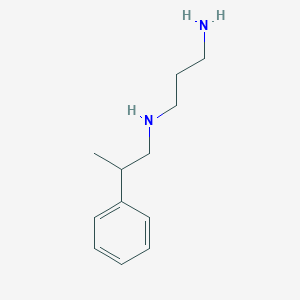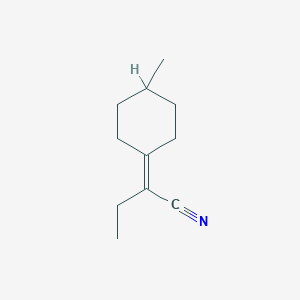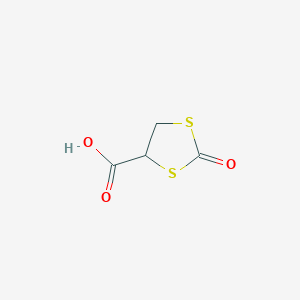![molecular formula C23H50BrNO2 B14482529 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide CAS No. 65845-28-5](/img/structure/B14482529.png)
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of hexadecyloxyethanol with N,N,N-trimethylethan-1-aminium bromide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The final product is then purified using methods such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or sodium chloride can be used to substitute the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various salts.
Aplicaciones Científicas De Investigación
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: This compound is employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide involves its interaction with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to cell lysis or increased permeability. The compound can also interact with proteins and other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter hydrophobic tail.
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with a shorter alkyl chain.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of an ether linkage, which imparts distinct physicochemical properties. These properties make it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.
Propiedades
Número CAS |
65845-28-5 |
|---|---|
Fórmula molecular |
C23H50BrNO2 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
2-(2-hexadecoxyethoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C23H50NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-22-23-26-21-19-24(2,3)4;/h5-23H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XCCZNWXJOYKOFO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCOCC[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


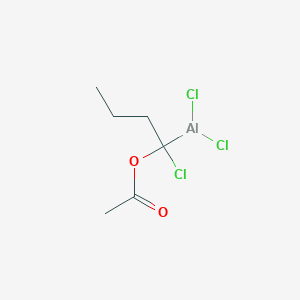

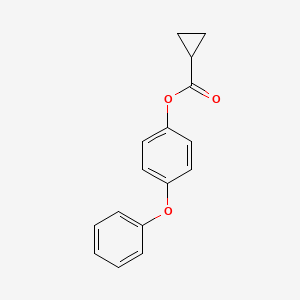
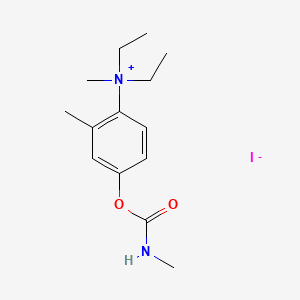
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
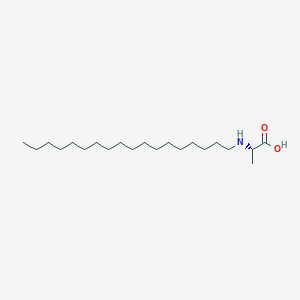
![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
